molecular formula C10H11F2N B15047624 1-(3,4-Difluorophenyl)cyclopropanemethanamine

1-(3,4-Difluorophenyl)cyclopropanemethanamine

Cat. No.: B15047624
M. Wt: 183.20 g/mol
InChI Key: FTXCAWQACLEBGM-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)cyclopropanemethanamine is an organic compound with the molecular formula C10H11F2N. It is characterized by the presence of a cyclopropane ring attached to a methanamine group, with two fluorine atoms substituted at the 3 and 4 positions of the phenyl ring. This compound is typically a solid with pale yellow to yellowish-brown crystals .

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)cyclopropanemethanamine involves several steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a carbene precursor.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(3,4-Difluorophenyl)cyclopropanemethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)cyclopropanemethanamine can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, highlighting the importance of structural modifications in determining the behavior and utility of chemical compounds.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

[1-(3,4-difluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11F2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

FTXCAWQACLEBGM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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